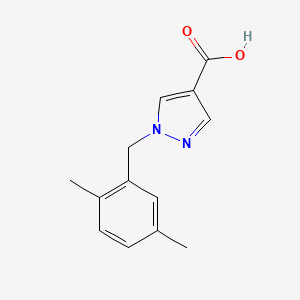
1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid
描述
1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-Dimethylbenzyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₃N₂O₂
- Molecular Weight : 205.24 g/mol
- CAS Number : 959578-21-3
- Structure : The compound features a pyrazole ring substituted with a 2,5-dimethylbenzyl group and a carboxylic acid functional group.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been reported to possess significant antiproliferative effects against various cancer cell lines. Studies indicate that compounds with the pyrazole scaffold can inhibit the growth of cancer cells, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Antibacterial Properties : Some pyrazole derivatives demonstrate antibacterial activity, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Certain pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as topoisomerase II and various kinases (e.g., EGFR, VEGFR) which are critical in cell signaling pathways related to tumor growth .
- Induction of Apoptosis : Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of several pyrazole derivatives on MDA-MB-231 and HepG2 cell lines using the MTT assay. The results indicated that compounds containing the 1-(2,5-dimethylbenzyl)-1H-pyrazole scaffold exhibited IC50 values significantly lower than standard anticancer drugs like curcumin and paclitaxel. Notably, some derivatives showed stronger cytotoxicity than paclitaxel against both cell lines (Table 1).
| Compound ID | Cell Line | IC50 (μM) | Comparison to Curcumin | Comparison to Paclitaxel |
|---|---|---|---|---|
| 7a | MDA-MB-231 | 10 | Stronger | Stronger |
| 8b | HepG2 | 15 | Comparable | Weaker |
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of several pyrazole derivatives were assessed in vitro using LPS-stimulated macrophages. The results demonstrated that certain compounds significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
属性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWWFRIOXHYBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















